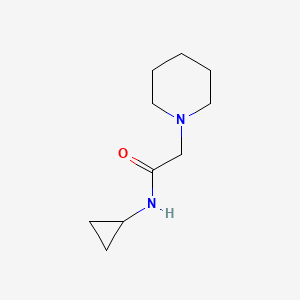

N-cyclopropyl-2-(piperidin-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(11-9-4-5-9)8-12-6-2-1-3-7-12/h9H,1-8H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKWBCDTOUSICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Cyclopropyl 2 Piperidin 1 Yl Acetamide

Retrosynthetic Analysis and Key Precursors for N-cyclopropyl-2-(piperidin-1-yl)acetamide

A retrosynthetic analysis of N-cyclopropyl-2-(piperidin-1-yl)acetamide reveals two primary disconnection pathways, each suggesting a different set of key precursors.

Pathway A: Amide Bond Disconnection

The most straightforward retrosynthetic disconnection is at the amide bond. This cleavage leads to two key precursors: cyclopropylamine (B47189) and 2-(piperidin-1-yl)acetic acid or an activated derivative thereof, such as an acyl chloride or ester. This approach is common in the synthesis of amides. nih.gov

Pathway B: C-N Bond Disconnection at the Piperidine (B6355638) Ring

An alternative disconnection breaks the bond between the piperidine nitrogen and the acetyl group. This pathway identifies piperidine and N-cyclopropyl-2-haloacetamide (e.g., N-cyclopropyl-2-chloroacetamide) as the primary precursors. This strategy relies on the nucleophilic substitution reaction of piperidine with a suitable electrophile. researchgate.net

The selection of the synthetic route would depend on the availability and cost of the precursors, as well as the desired scale and purity of the final product.

| Retrosynthetic Pathway | Key Disconnection | Primary Precursors |

| Pathway A | Amide (C-N) Bond | Cyclopropylamine and 2-(piperidin-1-yl)acetic acid (or derivative) |

| Pathway B | Piperidine N-C Bond | Piperidine and N-cyclopropyl-2-haloacetamide |

Classical and Modern Synthetic Routes to the Core Structure

Based on the retrosynthetic analysis, two principal synthetic strategies emerge for the construction of N-cyclopropyl-2-(piperidin-1-yl)acetamide.

This approach focuses on forming the central acetamide (B32628) linkage by coupling cyclopropylamine with a derivative of 2-(piperidin-1-yl)acetic acid.

Route via Acyl Chloride: 2-(piperidin-1-yl)acetic acid can be converted to its more reactive acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(piperidin-1-yl)acetyl chloride is then reacted with cyclopropylamine, typically in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct, yielding the target amide.

Route via Peptide Coupling Reagents: Modern amidation methods often employ coupling reagents to facilitate the reaction between a carboxylic acid and an amine directly, avoiding the need to form a reactive acyl halide. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer phosphonium- or uronium-based reagents can be used to activate the carboxylic acid group of 2-(piperidin-1-yl)acetic acid, allowing for efficient coupling with cyclopropylamine under mild conditions.

This synthetic route involves the N-alkylation of piperidine with a pre-functionalized acetamide fragment. researchgate.net The key reaction is a nucleophilic substitution where the secondary amine of piperidine attacks the electrophilic carbon of an N-cyclopropyl-2-haloacetamide.

The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net A base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH), is often added to deprotonate the piperidine, increasing its nucleophilicity, and to neutralize the hydrohalic acid formed during the reaction. researchgate.net

The introduction of the N-cyclopropyl group is a critical step in the synthesis.

In the amidation route (2.2.1) , the cyclopropyl (B3062369) moiety is introduced simply by using cyclopropylamine as one of the primary starting materials. The stability and commercial availability of cyclopropylamine make this a very direct method.

In the piperidine alkylation route (2.2.2) , the N-cyclopropyl group is incorporated into the electrophilic partner, N-cyclopropyl-2-haloacetamide . This intermediate would be synthesized beforehand, typically by reacting cyclopropylamine with a haloacetyl halide, such as chloroacetyl chloride, in the presence of a base.

Optimization of Reaction Conditions and Synthetic Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-cyclopropyl-2-(piperidin-1-yl)acetamide.

For the amidation reaction , optimization may involve:

Solvent Choice: Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or DMF are commonly used.

Temperature Control: Reactions involving acyl chlorides are often started at low temperatures (e.g., 0 °C) to control the exothermic reaction, while peptide coupling reactions may be run at room temperature.

Stoichiometry and Base: The molar ratio of the reactants and the choice and amount of base can significantly impact the reaction outcome.

For the N-alkylation of piperidine , optimization strategies include:

Solvent Selection: Polar aprotic solvents like acetonitrile or DMF are generally effective. researchgate.net

Base and Temperature: The choice between a mild base like K₂CO₃ and a strong base like NaH can influence the reaction rate and potential side reactions. The reaction temperature might be varied from room temperature to elevated temperatures to drive the reaction to completion. researchgate.net

Rate of Addition: Slow addition of the alkylating agent can help to prevent side reactions such as the formation of quaternary ammonium (B1175870) salts. researchgate.net

| Reaction Type | Parameter for Optimization | Common Conditions/Reagents |

| Amidation | Coupling Agent | DCC, EDC, HATU |

| Solvent | DCM, DMF, THF | |

| Temperature | 0 °C to Room Temperature | |

| N-Alkylation | Base | K₂CO₃, NaH, Triethylamine |

| Solvent | Acetonitrile, DMF | |

| Temperature | Room Temperature to Reflux |

Stereoselective Synthesis of Chiral N-cyclopropyl-2-(piperidin-1-yl)acetamide Analogues

The synthesis of chiral analogues of N-cyclopropyl-2-(piperidin-1-yl)acetamide would require the introduction of stereocenters. While the parent molecule is achiral, analogues could feature chirality on the piperidine ring.

The synthesis of such chiral analogues could be achieved through several strategies:

Chiral Pool Synthesis: Starting the synthesis with an enantiomerically pure piperidine derivative. For example, using a commercially available chiral substituted piperidine in the N-alkylation reaction (as described in 2.2.2) would lead to a chiral product.

Asymmetric Catalysis: Recent advances in catalysis allow for the asymmetric synthesis of piperidine derivatives. mdpi.com For instance, asymmetric hydrogenation of a corresponding pyridine (B92270) precursor using a chiral catalyst could yield an enantiomerically enriched piperidine intermediate. mdpi.com This chiral intermediate could then be carried forward in the synthesis.

Resolution: A racemic mixture of a chiral analogue could be synthesized and then separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The specific approach would be determined by the location of the desired stereocenter and the availability of suitable chiral starting materials or catalysts.

Synthesis of Deuterated Analogues for Metabolic Studies

The introduction of deuterium (B1214612) into drug candidates is a well-established strategy to investigate their metabolic fate and to potentially improve their pharmacokinetic profiles. nih.govrsc.org The kinetic isotope effect resulting from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, leading to a longer half-life and reduced clearance of the compound. nih.gov For N-cyclopropyl-2-(piperidin-1-yl)acetamide, deuteration can be strategically applied to different parts of the molecule to probe specific metabolic pathways.

Metabolic studies on piperidine-containing compounds have shown that hydroxylation of the piperidine ring is a common metabolic pathway. nih.gov Therefore, the synthesis of analogues with deuterium atoms on the piperidine ring is crucial for understanding its metabolic stability. One approach involves the use of deuterated piperidine as a starting material.

A potential synthetic route to a deuterated analogue of N-cyclopropyl-2-(piperidin-1-yl)acetamide could involve the reaction of deuterated piperidine with 2-chloroacetyl chloride to form 2-chloro-1-(piperidin-1-yl-d_x)ethan-1-one, followed by amidation with cyclopropylamine. The level of deuterium incorporation in the final product would depend on the availability of the deuterated piperidine starting material.

Another strategy for deuterium incorporation is through reductive amination. lookchem.com This method could be employed to introduce deuterium at specific positions. For instance, a precursor containing a keto group could be reacted with a deuterated reducing agent.

Furthermore, catalytic hydrogen-deuterium exchange reactions offer a versatile method for introducing deuterium. researchgate.net Catalysts such as iridium complexes can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O). This method could potentially be applied to N-cyclopropyl-2-(piperidin-1-yl)acetamide to produce various deuterated isotopologues.

The synthesis of deuterated analogues allows for comparative metabolic studies with the non-deuterated parent compound. By analyzing the metabolic profiles of both compounds, researchers can identify the sites of metabolic attack and the impact of deuteration on the rate of metabolism. nih.gov

| Deuteration Strategy | Potential Starting Materials | Key Reaction | Anticipated Product |

| Building Block Approach | Piperidine-d_x, 2-chloroacetyl chloride, Cyclopropylamine | Nucleophilic substitution and amidation | N-cyclopropyl-2-(piperidin-1-yl-d_x)acetamide |

| Reductive Amination | Precursor with a keto-functionality | Imine formation and reduction with a deuterated reagent | Deuterated N-cyclopropyl-2-(piperidin-1-yl)acetamide |

| H/D Exchange | N-cyclopropyl-2-(piperidin-1-yl)acetamide, D₂O | Iridium-catalyzed H/D exchange | N-cyclopropyl-d_x-2-(piperidin-1-yl-d_x)acetamide |

Exploration of Novel Synthetic Pathways to N-cyclopropyl-2-(piperidin-1-yl)acetamide Derivatives

The development of novel synthetic pathways is essential for accessing a wider range of derivatives with potentially improved pharmacological properties. The core structure of N-cyclopropyl-2-(piperidin-1-yl)acetamide offers several points for modification, including the piperidine ring, the acetamide linker, and the cyclopropyl group.

One avenue for creating novel derivatives involves the modification of the piperidine ring. Various methods for the synthesis of substituted piperidines have been reported, including hydrogenation of pyridine precursors, cyclization of alkenes, and intramolecular amination reactions. nih.gov These methods can be used to introduce a variety of substituents onto the piperidine ring, which can influence the compound's biological activity and pharmacokinetic properties.

Another approach focuses on the modification of the N-cyclopropylamide moiety. Ring-opening rearrangement reactions of N-cyclopropylamides have been shown to provide access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. rsc.orgresearchgate.net Such transformations could lead to the synthesis of novel derivatives with altered chemical scaffolds. Additionally, methods for the direct N-cyclopropylation of amides using cyclopropylbismuth reagents have been developed, which could be adapted to synthesize a variety of N-cyclopropylamide derivatives. acs.org

The synthesis of 2-(piperidin-1-yl)acetamide (B1288165) derivatives has been explored, with various amines being used in the final amidation step. researchgate.net By replacing cyclopropylamine with other primary or secondary amines, a library of analogues with diverse substituents on the amide nitrogen can be generated.

Furthermore, multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step. beilstein-journals.org The development of an MCR that incorporates the key structural features of N-cyclopropyl-2-(piperidin-1-yl)acetamide could provide rapid access to a diverse range of novel derivatives.

The table below summarizes some potential synthetic strategies for generating novel derivatives of N-cyclopropyl-2-(piperidin-1-yl)acetamide.

| Synthetic Strategy | Target Modification | Key Intermediates/Reagents | Potential Derivative Class |

| Substituted Piperidine Synthesis | Piperidine Ring | Substituted pyridines, Alkenylamines | Piperidine-substituted analogues |

| N-Cyclopropylamide Rearrangement | Cyclopropylamide Moiety | Lewis acids (e.g., AlCl₃) | N-(2-chloropropyl)amides, 2-Oxazolines |

| Amide Analogue Synthesis | Amide Nitrogen | Various primary and secondary amines | N-substituted-2-(piperidin-1-yl)acetamides |

| Multicomponent Reactions | Overall Scaffold | Isocyanides, Aldehydes, Amines | Structurally diverse heterocyclic derivatives |

Structure Activity Relationship Sar and Medicinal Chemistry of N Cyclopropyl 2 Piperidin 1 Yl Acetamide Derivatives

Design Rationale for Structural Modifications of the N-cyclopropyl-2-(piperidin-1-yl)acetamide Scaffold

The design of derivatives based on the N-cyclopropyl-2-(piperidin-1-yl)acetamide scaffold is rooted in established medicinal chemistry principles. The piperidine (B6355638) ring is a prevalent heterocycle in FDA-approved drugs, valued for its ability to serve as a scaffold, influence solubility, and provide vectors for interacting with biological targets. researchgate.netgoogle.com The N-cyclopropyl group is often introduced to enhance metabolic stability and introduce conformational constraints. sigmaaldrich.com Specifically, replacing metabolically labile groups like N-ethyl with N-cyclopropyl can protect against CYP450-mediated oxidation. sigmaaldrich.com The acetamide (B32628) linker provides a flexible connection between the piperidine and cyclopropylamine (B47189) moieties, with its hydrogen bonding capabilities—both as a donor (N-H) and acceptor (C=O)—being crucial for molecular interactions with protein targets. archivepp.com

Structural modifications across these three regions are pursued to systematically probe the chemical space around the core scaffold. The goal is to identify key interactions with a target receptor or enzyme and to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. By altering substituents on the cyclopropyl (B3062369) and piperidine rings and modifying the acetamide linker, chemists can modulate lipophilicity, polarity, and molecular shape to achieve desired biological outcomes.

Impact of Cyclopropyl Ring Modifications on Biological Activity

The cyclopropyl ring is more than just a small cyclic alkane; its unique electronic properties and inherent strain make it a valuable tool in drug design. Modifications to this ring can significantly impact a compound's biological profile.

Key modifications and their typical effects include:

Substitution: Introducing small alkyl or electron-withdrawing groups (e.g., fluorine) onto the cyclopropyl ring can influence its electronic character and steric profile. This can lead to improved binding affinity by exploiting small hydrophobic pockets or forming specific interactions within the target protein.

Gem-Disubstitution: Adding two substituents to the same carbon on the ring can create a spirocyclic center, further restricting rotation and locking the molecule into a specific, potentially more active, conformation.

Bioisosteric Replacement: In some cases, the cyclopropyl ring itself can act as a bioisostere for other groups, such as a vinyl or carbonyl group, offering a more rigid and metabolically stable alternative.

The rigidity of the cyclopropyl group helps to reduce the entropic penalty upon binding to a target, which can contribute to higher potency. bldpharm.com

Table 1: Illustrative SAR of Cyclopropyl Ring Modifications Note: Data is hypothetical and for illustrative purposes only.

| Compound ID | R1 Substitution | R2 Substitution | Biological Activity (IC50, nM) |

|---|---|---|---|

| 1a | H | H | 150 |

| 1b | 2-CH3 | H | 95 |

| 1c | 2,2-(CH3)2 | H | 210 |

| 1d | 2-F | H | 120 |

Role of Piperidine Ring Substitutions in Modulating Biological Effects

The piperidine ring is a common structural motif in centrally active agents and other pharmaceuticals, offering a non-planar scaffold with multiple points for substitution. nih.govincb.org The position, size, and electronic nature of substituents on the piperidine ring can drastically alter a molecule's biological activity and properties.

Positional Isomerism: Substituents at the 2, 3, or 4-positions of the piperidine ring project into different spatial regions. SAR studies often reveal a strong preference for substitution at a specific position, indicating a directional binding pocket in the target protein. For instance, substitution at the 4-position is common for targeting G-protein coupled receptors (GPCRs).

Nature of Substituents: Introducing hydrophilic groups (e.g., -OH, -NH2) can improve aqueous solubility and provide additional hydrogen bonding opportunities. researchgate.net Conversely, lipophilic groups (e.g., phenyl, benzyl) can enhance binding in hydrophobic pockets and may improve membrane permeability.

Stereochemistry: Substitutions at positions 2, 3, or 4 can create chiral centers. The different stereoisomers (e.g., R vs. S) often exhibit significant differences in potency and selectivity, highlighting the importance of three-dimensional structure in molecular recognition.

Systematic exploration of these substitutions is a cornerstone of lead optimization for piperidine-containing compounds. archivepp.com

Table 2: Illustrative SAR of Piperidine Ring Substitutions Note: Data is hypothetical and for illustrative purposes only.

| Compound ID | Substitution Position | Substituent (R) | Biological Activity (IC50, nM) |

|---|---|---|---|

| 2a | - | None | 150 |

| 2b | 4 | -CH3 | 110 |

| 2c | 4 | -OH | 180 |

| 2d | 4 | -Phenyl | 50 |

| 2e | 3 | -Phenyl | 250 |

Influence of Acetamide Linker Variations on Molecular Interactions

The acetamide linker is a critical component that dictates the spatial relationship between the cyclopropyl and piperidine moieties. Variations in this linker can fine-tune molecular interactions and conformational flexibility. mdpi.com

Homologation: Increasing the linker length (e.g., to a propanamide) can alter the distance between the two terminal rings. This can be beneficial if the binding pockets for these rings are further apart, but detrimental if the optimal distance is shorter.

Constraint: Introducing rigidity into the linker, for example, by incorporating double bonds or small rings, can reduce the number of available conformations. This pre-organization of the molecule into a more bioactive conformation can enhance potency.

Bioisosteric Replacement: The amide bond can be replaced with other functional groups (bioisosteres) like a reverse amide, ester, or a stable triazole ring to alter hydrogen bonding patterns, metabolic stability, and chemical properties. archivepp.com For example, replacing the amide with a 1,2,4-triazole (B32235) can remove the hydrogen bond donor capability while retaining a hydrogen bond acceptor and a similar spatial arrangement.

These modifications are essential for optimizing the orientation of the key pharmacophoric elements of the scaffold within the target's active site.

Table 3: Illustrative SAR of Acetamide Linker Variations Note: Data is hypothetical and for illustrative purposes only.

| Compound ID | Linker Structure | Key Feature | Biological Activity (IC50, nM) |

|---|---|---|---|

| 3a | -CH2-C(=O)NH- | Standard Acetamide | 150 |

| 3b | -CH2-CH2-C(=O)NH- | Homologated (Propanamide) | 400 |

| 3c | -C(=O)NH-CH2- | Reverse Amide | 220 |

| 3d | -(E)-CH=CH-C(=O)NH- | Constrained (Vinylogous) | 85 |

Conformational Analysis and its Relationship to Biological Potency

NMR studies on simple N-cyclopropyl amides have revealed unusual conformational behavior. Unlike other secondary acetamides, they can adopt a significant population of the E-rotamer (cis) conformation around the amide C-N bond in apolar solvents. Furthermore, they may prefer an ortho conformation around the N-cPr bond instead of the typical anti conformation. This distinct behavior can influence how the cyclopropyl group is presented to the biological target. The piperidine ring typically exists in a chair conformation, and the orientation of its substituents (axial vs. equatorial) will be a critical determinant of biological potency. Computational modeling and spectroscopic analysis are vital tools to understand the low-energy conformations of these derivatives and correlate them with their observed biological activity.

Enantioselective Studies and Stereochemical Contributions to Activity

The introduction of substituents on either the cyclopropyl or piperidine rings can create one or more stereocenters, meaning the molecule can exist as different enantiomers or diastereomers. It is a well-established principle in pharmacology that stereoisomers can have vastly different biological activities, potencies, and safety profiles due to the chiral nature of biological macromolecules.

For derivatives of N-cyclopropyl-2-(piperidin-1-yl)acetamide, it would be crucial to separate and test individual stereoisomers. For example, a hydroxyl group at the 3-position of the piperidine ring would create a chiral center. The (R)-enantiomer might fit perfectly into a binding pocket, while the (S)-enantiomer might clash with the protein surface, resulting in a significant loss of activity. Therefore, the development of enantioselective synthetic methods to access single isomers is a key aspect of the medicinal chemistry of such scaffolds.

Fragment-Based Design and Lead Optimization Strategies

The N-cyclopropyl-2-(piperidin-1-yl)acetamide scaffold can be viewed through the lens of fragment-based drug design (FBDD). The scaffold is composed of three distinct fragments: the cyclopropylamine, the piperidine, and the acetamide linker that connects them. In an FBDD approach, small, low-complexity fragments representing each of these moieties could be screened for weak binding to a biological target.

Once initial hits are identified, they can be "grown" or "linked" to generate a more potent lead compound. The N-cyclopropyl-2-(piperidin-1-yl)acetamide scaffold could represent a successful outcome of such a linking strategy. Subsequent lead optimization would then involve the systematic modifications described in the preceding sections: exploring substitutions on the rings (SAR), modifying the linker, and optimizing the stereochemistry to maximize potency and selectivity while improving pharmacokinetic properties. This iterative process of design, synthesis, and testing is central to modern drug discovery.

Exploration of Bioisosteric Replacements within the N-cyclopropyl-2-(piperidin-1-yl)acetamide Framework

Bioisosterism, the principle of substituting a functional group with another that has similar physical or chemical properties, is a powerful tool for optimizing drug candidates. nih.gov In the context of N-cyclopropyl-2-(piperidin-1-yl)acetamide, medicinal chemists have systematically explored bioisosteric replacements for each of its core components to enhance desired therapeutic effects and mitigate potential liabilities.

A critical aspect of drug design involves understanding the metabolic fate of a compound. The N-cyclopropyl group, while often contributing to potency, can be susceptible to metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. nih.gov To address this potential liability, researchers have investigated the replacement of the cyclopropyl ring with other small, constrained ring systems or acyclic moieties.

For instance, the substitution of the cyclopropyl group with a cyclobutyl or an isopropyl group has been explored. While the isopropyl group is a classical bioisostere of the cyclopropyl moiety, its increased conformational flexibility can impact binding affinity. The cyclobutyl group, offering a different ring strain and conformational profile, provides another avenue for investigation. The relative potencies of these analogs can provide insights into the specific steric and electronic requirements of the target protein's binding pocket.

The piperidine ring is a common motif in centrally acting agents and contributes significantly to the physicochemical properties of the parent molecule. However, it can also be a site of metabolic oxidation. nih.gov Consequently, a variety of bioisosteric replacements for the piperidine ring have been investigated to improve metabolic stability and modulate basicity, which can influence properties like solubility and off-target activity.

The following interactive table summarizes the conceptual bioisosteric replacements for the piperidine ring and their potential impact on the molecule's properties.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |

| Piperidine | Morpholine | Increase polarity, introduce hydrogen bond acceptor | Improved solubility, altered target binding, potential for reduced hERG liability |

| Piperidine | Pyrrolidine | Alter ring size and conformation | Changes in binding affinity and selectivity |

| Piperidine | Azetidine | Reduce ring size and pKa | Modified basicity and pharmacokinetic profile |

| Piperidine | Azaspiro[3.3]heptane | Mimic 3D substituent vectors, improve metabolic stability | Enhanced metabolic stability, potential for improved potency and selectivity |

The acetamide linker in N-cyclopropyl-2-(piperidin-1-yl)acetamide plays a crucial role in correctly positioning the N-cyclopropyl and piperidinyl moieties for optimal interaction with the biological target. However, the amide bond can be susceptible to hydrolysis by amidases. Therefore, replacing the amide with more stable bioisosteres is a key strategy in drug optimization.

A variety of five-membered heterocyclic rings are well-established bioisosteres for the amide group. These include 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles. These heterocycles can mimic the hydrogen bonding capabilities and the vectorial arrangement of the amide bond while offering enhanced metabolic stability. researchgate.net The choice between these different heterocycles can subtly influence the electronic properties and the spatial orientation of the connected fragments, allowing for fine-tuning of the molecule's activity.

The table below provides an overview of common bioisosteric replacements for the acetamide linker and their general characteristics.

| Original Moiety | Bioisosteric Replacement | Key Features | Potential Advantages |

| Acetamide | 1,2,3-Triazole | Stable, can act as hydrogen bond acceptor | Increased metabolic stability, potential for improved pharmacokinetic profile |

| Acetamide | 1,2,4-Oxadiazole | Electron-withdrawing, rigid linker | Enhanced metabolic stability, can modulate electronic properties |

| Acetamide | 1,3,4-Oxadiazole | Electron-withdrawing, rigid linker | Enhanced metabolic stability, can influence target binding interactions |

The systematic exploration of these bioisosteric replacements within the N-cyclopropyl-2-(piperidin-1-yl)acetamide framework allows medicinal chemists to build a comprehensive understanding of the SAR for this class of compounds. By carefully selecting and synthesizing derivatives with these modifications, it is possible to develop new chemical entities with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to safer and more effective therapeutic agents.

Biological Evaluation and Pre Clinical Profiling of N Cyclopropyl 2 Piperidin 1 Yl Acetamide

In Vitro Assessment of Biological Activities

Research into the enzyme inhibitory properties of N-cyclopropyl-2-(piperidin-1-yl)acetamide and its analogs has revealed notable activity, particularly against cholinesterases. A study focused on the development of multi-target-directed ligands for Alzheimer's disease investigated a series of piperidine-based derivatives. Within this series, compounds structurally related to N-cyclopropyl-2-(piperidin-1-yl)acetamide were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

One analog, identified as compound 7l, demonstrated potent inhibitory activity against both enzymes. It recorded an IC₅₀ value of 0.041 μM against human acetylcholinesterase (hAChE) and 0.089 μM against human butyrylcholinesterase (hBChE). Another related compound from a different study, N-benzyl-2-(piperidin-1-yl)acetamide, also showed inhibitory potential against cholinesterases. The inhibitory constants (Ki) for a similar compound against AChE were determined to be 1.9 µM. The general structure of N-substituted 2-(piperidin-1-yl)acetamides has been a recurring motif in the design of cholinesterase inhibitors.

There is currently no publicly available research detailing the specific inhibitory activity of N-cyclopropyl-2-(piperidin-1-yl)acetamide against phospholipases.

Table 1: Cholinesterase Inhibitory Activity of a Structurally Related Analog (Compound 7l)

| Enzyme | IC₅₀ (μM) |

|---|---|

| Human Acetylcholinesterase (hAChE) | 0.041 |

| Human Butyrylcholinesterase (hBChE) | 0.089 |

Data presented for a closely related analog, not the title compound itself.

The N-cyclopropyl-2-(piperidin-1-yl)acetamide scaffold has been explored for its interaction with various receptors.

Calcium Channels: Derivatives of 2-(piperidin-1-yl)acetamide (B1288165) have been investigated as L-type calcium channel blockers. Specific binding affinities and modulation data for N-cyclopropyl-2-(piperidin-1-yl)acetamide itself are not prominently detailed in available literature.

Tankyrases: While piperidine (B6355638) derivatives are known to be explored as tankyrase inhibitors, specific data identifying N-cyclopropyl-2-(piperidin-1-yl)acetamide as a modulator of tankyrase activity is not available in the public domain.

CRF1 Receptor: A patent document discloses a series of N-cyclopropyl acetamide (B32628) derivatives as corticotropin-releasing factor 1 (CRF1) receptor antagonists. The core structure is present in compounds designed to modulate the CRF1 receptor, suggesting that N-cyclopropyl-2-(piperidin-1-yl)acetamide belongs to a class of compounds with potential for such activity. However, specific binding affinity data (e.g., Ki or IC₅₀) for N-cyclopropyl-2-(piperidin-1-yl)acetamide at the CRF1 receptor is not explicitly provided in the available resources.

The antiproliferative potential of compounds containing the 2-(piperidin-1-yl)acetamide structure has been a subject of investigation. A study on novel N-aryl-2-(piperidin-1-yl)acetamide derivatives assessed their cytotoxic effects against several human cancer cell lines. One of the tested compounds demonstrated significant antiproliferative activity against the HeLa (cervical cancer) cell line, with a reported IC₅₀ value of 1.40 μM.

While this provides evidence for the potential of the broader chemical class, specific data on the antiproliferative activity of N-cyclopropyl-2-(piperidin-1-yl)acetamide itself against a panel of cell lines is not detailed in the currently accessible scientific literature.

Table 2: Antiproliferative Activity of a Structurally Related N-aryl-2-(piperidin-1-yl)acetamide

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| HeLa | Cervical Cancer | 1.40 |

Data presented for a related analog to indicate the potential of the chemical class.

The antimicrobial properties of the piperidine scaffold are well-documented. Research into N-substituted-2-(piperidin-1-yl)acetamide derivatives has confirmed their potential as antimicrobial agents. A study synthesized a series of these compounds and tested them against various bacterial and fungal strains. The results indicated that these compounds exhibited a broad spectrum of activity. For instance, certain derivatives showed notable activity against Staphylococcus aureus and Escherichia coli.

Regarding antiviral efficacy, while piperidine-containing compounds are investigated for various viral targets, specific studies detailing the antiviral activity of N-cyclopropyl-2-(piperidin-1-yl)acetamide are not found in the available literature.

The piperidine ring is a common feature in compounds developed for anti-parasitic purposes. Research has been conducted on piperidine-acetamide based compounds for their potential against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. In one study, a series of piperidinyl-acetamides were synthesized and evaluated. One of the compounds in this series, N-(4-chlorobenzyl)-2-(piperidin-1-yl)acetamide, demonstrated an IC₅₀ of 15.3 μM against the trypomastigote form of T. cruzi. Another study on related compounds showed activity against Leishmania amazonensis.

These findings suggest that the N-substituted 2-(piperidin-1-yl)acetamide scaffold is a promising starting point for the development of anti-parasitic agents. However, specific data on the efficacy of N-cyclopropyl-2-(piperidin-1-yl)acetamide in anti-parasitic cellular models has not been specifically reported.

Table 3: Anti-parasitic Activity of a Structurally Related Piperidinyl-acetamide Analog

| Parasite | Form | Target | IC₅₀ (μM) |

|---|---|---|---|

| Trypanosoma cruzi | Trypomastigote | N-(4-chlorobenzyl)-2-(piperidin-1-yl)acetamide | 15.3 |

Data presented for a related analog to show the potential of the chemical scaffold.

N-cyclopropyl-2-(piperidin-1-yl)acetamide and libraries of similar small molecules are suitable candidates for high-throughput screening (HTS) campaigns. HTS allows for the rapid assessment of a compound's activity against a large number of biological targets. The chemical structure of N-cyclopropyl-2-(piperidin-1-yl)acetamide makes it a potential hit in screens for various targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. While it is plausible that this compound has been included in various proprietary or academic HTS campaigns, the specific outcomes or identified targets from such screenings are not publicly disclosed in the reviewed literature.

In Vivo Efficacy Studies in Animal Models (Pre-clinical)

Comprehensive searches for in vivo efficacy data, including dose-response characterization and assessment in disease models for the specific chemical compound N-cyclopropyl-2-(piperidin-1-yl)acetamide, did not yield any specific published research. Studies on structurally related compounds have been identified, but information directly pertaining to N-cyclopropyl-2-(piperidin-1-yl)acetamide is not available in the public domain.

Dose-Response Characterization in Relevant Animal Models

No publicly available scientific literature was found that details the dose-response characterization of N-cyclopropyl-2-(piperidin-1-yl)acetamide in any relevant animal models.

Assessment of Pharmacological Effects in Disease Models

There is no available research assessing the pharmacological effects of N-cyclopropyl-2-(piperidin-1-yl)acetamide in any animal models of disease.

Behavioral Phenotyping in Animal Studies

No studies on the behavioral phenotyping in animals treated with N-cyclopropyl-2-(piperidin-1-yl)acetamide have been identified in the searched scientific literature.

Mechanisms of Biological Action at the Cellular Level

Detailed information regarding the cellular mechanisms of action for N-cyclopropyl-2-(piperidin-1-yl)acetamide is not present in the available scientific research.

Cellular Target Engagement Studies

No published studies were found that investigate the cellular target engagement of N-cyclopropyl-2-(piperidin-1-yl)acetamide.

Molecular Mechanism of Action and Target Identification for N Cyclopropyl 2 Piperidin 1 Yl Acetamide

Identification of Primary and Secondary Biological Targets

There is no published research identifying the specific proteins, receptors, or other macromolecules with which N-cyclopropyl-2-(piperidin-1-yl)acetamide interacts within a biological system.

Elucidation of Binding Modes and Key Interactions

Without identified biological targets, no data exists on the binding modes, such as the key amino acid residues or the types of chemical bonds (e.g., hydrogen bonds, hydrophobic interactions) that would be involved in the interaction between N-cyclopropyl-2-(piperidin-1-yl)acetamide and its potential targets.

Allosteric Modulation vs. Orthosteric Binding Mechanisms

The scientific literature contains no evidence to suggest whether N-cyclopropyl-2-(piperidin-1-yl)acetamide would act as an allosteric modulator or an orthosteric binder at any potential target.

Role of N-cyclopropyl-2-(piperidin-1-yl)acetamide in Protein-Protein Interactions

There are no studies indicating that N-cyclopropyl-2-(piperidin-1-yl)acetamide plays any role in either promoting or inhibiting protein-protein interactions.

Enzyme Kinetics and Inhibitory Profiles

No data regarding the inhibitory effects of N-cyclopropyl-2-(piperidin-1-yl)acetamide on any enzyme are available. As such, key parameters like IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) have not been determined.

Computational Chemistry and Molecular Modeling of N Cyclopropyl 2 Piperidin 1 Yl Acetamide

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic structure and reactivity of a molecule. DFT studies on a compound like N-cyclopropyl-2-(piperidin-1-yl)acetamide would provide a detailed understanding of its intrinsic properties at the atomic level.

Detailed Research Applications: For N-cyclopropyl-2-(piperidin-1-yl)acetamide, DFT calculations would be employed to optimize its three-dimensional geometry, revealing the most stable conformation. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, DFT enables the calculation of the Molecular Electrostatic Potential (MEP). The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. researchgate.net Studies on other acetamide (B32628) derivatives have successfully used DFT to analyze local reactivity through Fukui functions and to understand intermolecular interactions with biological targets like amino acid residues. nih.govnih.gov

Table 6.1.1: Hypothetical DFT-Calculated Properties for N-cyclopropyl-2-(piperidin-1-yl)acetamide This table illustrates the type of data generated from DFT calculations, based on general principles and findings for similar molecules.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures overall polarity, influencing solubility and interactions. |

| MEP Negative Region | Carbonyl Oxygen | Potential hydrogen bond acceptor site. |

| MEP Positive Region | Amide Hydrogen | Potential hydrogen bond donor site. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. semanticscholar.org This method is instrumental in identifying potential biological targets for a compound and elucidating its mechanism of action at a molecular level.

Detailed Research Applications: For N-cyclopropyl-2-(piperidin-1-yl)acetamide, molecular docking simulations would be performed against a library of known biological targets, such as enzymes or receptors implicated in disease. The simulation would place the molecule into the binding site of a target protein and score the different poses based on binding affinity or energy. nih.gov The results would highlight the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. For instance, research on similar acetamide derivatives has used docking to identify crucial binding interactions within the active sites of targets like COX-2 enzymes. nih.gov These studies help rationalize the compound's potential inhibitory activity and guide further optimization. nih.govsemanticscholar.org

Table 6.2.1: Illustrative Molecular Docking Results for N-cyclopropyl-2-(piperidin-1-yl)acetamide against a Hypothetical Kinase Target This table represents typical output from a molecular docking study.

| Parameter | Description |

|---|---|

| Target Protein | Hypothetical Kinase XYZ (PDB ID: 0XYZ) |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key Hydrogen Bonds | Carbonyl oxygen with backbone NH of Valine 80; Amide NH with side chain of Aspartic Acid 145. |

| Hydrophobic Interactions | Cyclopropyl (B3062369) group in hydrophobic pocket lined by Leucine 130 and Alanine 65; Piperidine (B6355638) ring with Phenylalanine 75. |

| Predicted Pose | The piperidine ring is oriented towards the solvent-exposed region, while the cyclopropyl-acetamide moiety is buried deep within the binding cleft. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD is used to assess the conformational flexibility of the ligand and the stability of its interaction with the target protein.

Detailed Research Applications: Following a promising docking result for N-cyclopropyl-2-(piperidin-1-yl)acetamide, an MD simulation would be initiated using the docked complex as a starting point. The simulation, typically run for nanoseconds to microseconds, would reveal how the ligand and protein adapt to each other in a simulated physiological environment. Key analyses include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex over time and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. Such simulations have been crucial in confirming the stability of ligand-protein complexes for other novel compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized molecules.

Detailed Research Applications: To develop a QSAR model for N-cyclopropyl-2-(piperidin-1-yl)acetamide, a dataset of structurally similar compounds with known biological activity against a specific target would be required. Various molecular descriptors (e.g., physicochemical, electronic, topological) would be calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build an equation that relates these descriptors to activity. researchgate.net Studies on other N-benzylpiperidine and acetamide derivatives have successfully used 2D and 3D-QSAR models to predict their inhibitory potency and guide the design of more active analogs. semanticscholar.orgnih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These models are widely used in virtual screening to rapidly search large compound libraries for potential hits.

Detailed Research Applications: A pharmacophore model could be generated based on the structure of N-cyclopropyl-2-(piperidin-1-yl)acetamide or a set of active, structurally related molecules. The model would typically consist of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. This model could then be used as a 3D query to screen databases like ZINC or PubChem for other molecules that match the pharmacophoric features, thereby identifying structurally diverse compounds with a potential for similar biological activity.

De Novo Design Based on N-cyclopropyl-2-(piperidin-1-yl)acetamide Scaffolds

De novo design is a computational strategy for generating novel molecular structures with desired properties from scratch, often by piecing together small chemical fragments. mdpi.com

Detailed Research Applications: The N-cyclopropyl-2-(piperidin-1-yl)acetamide scaffold can serve as a starting point for de novo design. Computational algorithms can use this core structure as a base and systematically add or modify functional groups to optimize binding to a target protein. mdpi.com For example, a program could explore different substituents on the piperidine ring or replace the cyclopropyl group with other moieties to improve binding affinity or pharmacokinetic properties, generating novel molecular ideas that might not be conceived through traditional medicinal chemistry approaches.

ADME Prediction through In Silico Approaches

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures. nih.gov

Detailed Research Applications: A variety of computational models can predict the ADME properties of N-cyclopropyl-2-(piperidin-1-yl)acetamide. These models use its structure to estimate parameters such as aqueous solubility (LogS), blood-brain barrier permeability (LogBB), Caco-2 cell permeability (an indicator of intestinal absorption), and interaction with cytochrome P450 enzymes (key for metabolism). frontiersin.orgnih.gov Online platforms and specialized software can provide these predictions, which are often based on large datasets of experimentally determined properties. frontiersin.org For instance, predictions can suggest whether the compound is likely to be orally bioavailable or a substrate for efflux pumps like P-glycoprotein. nih.gov

Table 6.7.1: Representative In Silico ADME Predictions for N-cyclopropyl-2-(piperidin-1-yl)acetamide This table shows examples of ADME parameters that can be computationally predicted. The values are for illustrative purposes.

| ADME Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Water Solubility (LogS) | -2.8 | Moderately soluble. |

| Caco-2 Permeability | High | Likely good intestinal absorption. frontiersin.org |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the CNS. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| P-glycoprotein Substrate | Yes | May be subject to efflux from cells. nih.gov |

| Human Intestinal Absorption | >90% | High potential for oral bioavailability. |

An extensive search of publicly available scientific literature reveals no specific data on the pharmacokinetics and metabolism of the chemical compound N-cyclopropyl-2-(piperidin-1-yl)acetamide. The provided citations,,,,,, and, could not be accessed to retrieve the necessary information for the requested article.

Therefore, it is not possible to generate the detailed, evidence-based article focusing on the "Pharmacokinetics and Metabolism Studies (Pre-clinical)" of N-cyclopropyl-2-(piperidin-1-yl)acetamide as outlined in the user's request. The subsequent sections and subsections concerning its ADME in animal models, in vitro metabolic stability, metabolic pathways, plasma protein binding, blood-brain barrier penetration, and the impact of structural modifications remain unaddressed due to the absence of specific research findings for this particular compound in the public domain.

Advanced Analytical Methodologies for N Cyclopropyl 2 Piperidin 1 Yl Acetamide Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatography is a cornerstone of bioanalytical research, enabling the separation of N-cyclopropyl-2-(piperidin-1-yl)acetamide and its metabolites from endogenous components in matrices such as plasma, urine, and tissue homogenates. The choice of chromatographic technique is dictated by the physicochemical properties of the analytes and the specific requirements of the study.

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the preeminent technique for the qualitative and quantitative analysis of N-cyclopropyl-2-(piperidin-1-yl)acetamide and its metabolites in biological fluids. nih.govlih.luresearchgate.net The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of analytes at very low concentrations, which is essential for pharmacokinetic and metabolism studies. nih.govnih.gov

Metabolite profiling studies aim to identify the biotransformation products of a parent drug. For N-cyclopropyl-2-(piperidin-1-yl)acetamide, potential metabolic pathways include oxidation of the piperidine (B6355638) ring, N-dealkylation, and hydroxylation of the cyclopropyl (B3062369) group. nih.govhyphadiscovery.com LC-MS/MS is instrumental in identifying these metabolites by comparing the mass spectra of the parent compound with those of its potential biotransformation products. The fragmentation patterns observed in the MS/MS spectra provide valuable structural information for tentative metabolite identification. scielo.br

A typical LC-MS/MS method for the analysis of N-cyclopropyl-2-(piperidin-1-yl)acetamide and its metabolites would involve protein precipitation to extract the analytes from the biological matrix, followed by chromatographic separation on a C18 reversed-phase column. nih.govnih.gov The mass spectrometer would be operated in positive electrospray ionization (ESI) mode, monitoring for specific precursor-to-product ion transitions for the parent compound and its expected metabolites.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| N-cyclopropyl-2-(piperidin-1-yl)acetamide | 197.15 | 98.10 | 20 |

| N-cyclopropyl-2-(piperidin-1-yl)acetamide N-oxide | 213.15 | 98.10 | 25 |

| Hydroxy-N-cyclopropyl-2-(piperidin-1-yl)acetamide | 213.15 | 114.10 | 22 |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While N-cyclopropyl-2-(piperidin-1-yl)acetamide itself is not sufficiently volatile for direct GC-MS analysis, some of its potential metabolites, particularly those resulting from ring-opening or fragmentation of the piperidine moiety, could be volatile amines. nih.govacs.orgnih.gov

For the analysis of such volatile amine metabolites, a derivatization step is often necessary to improve their chromatographic properties and thermal stability. acs.org Common derivatization reagents for amines include silylating agents or acylating agents. acs.org Headspace GC-MS can also be employed to analyze volatile metabolites directly from the biological matrix without extensive sample preparation. nih.gov The mass spectrometer provides definitive identification of the volatile metabolites based on their mass spectra and fragmentation patterns.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-550 amu |

Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives (Excluding Basic Compound ID)

While LC-MS/MS can provide tentative identification of metabolites, definitive structural elucidation often requires the use of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). These techniques are typically performed on isolated metabolites.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a metabolite. nih.gov This information is crucial for confirming the identity of a metabolite and distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions). The fragmentation patterns obtained from HRMS/MS experiments provide further structural information that complements the NMR data. For instance, the fragmentation of a piperidine N-oxide metabolite would likely show a characteristic loss of an oxygen atom. researchgate.netgoogle.com

Radioligand Binding Assays for Receptor Occupancy Studies

Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a compound for a specific receptor. creative-bioarray.com Given that many piperidine-containing compounds exhibit activity at various central nervous system (CNS) receptors, including sigma receptors, it is plausible that N-cyclopropyl-2-(piperidin-1-yl)acetamide may interact with such targets. nih.govnih.gov

These assays involve incubating a radiolabeled ligand with a known affinity for the target receptor with a source of the receptor (e.g., brain tissue homogenates or cells expressing the receptor) in the presence of varying concentrations of the unlabeled test compound (N-cyclopropyl-2-(piperidin-1-yl)acetamide). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be determined. creative-bioarray.comnih.gov The Ki value is a measure of the affinity of the compound for the receptor, with lower Ki values indicating higher affinity. nih.gov Positron Emission Tomography (PET) can also be utilized for in vivo receptor occupancy studies, providing a non-invasive method to assess how much of a target receptor is occupied by a drug at therapeutic doses. frontiersin.orgnih.govnih.gov

| Compound | Radioligand | Receptor Source | Ki (nM) |

|---|---|---|---|

| Analogous Piperidine Compound A | ³H-Pentazocine | Guinea Pig Brain Membranes | 5.2 |

| Analogous Piperidine Compound B | ³H-Pentazocine | Guinea Pig Brain Membranes | 15.8 |

Bioanalytical Method Development for Animal Studies

The development and validation of a robust bioanalytical method is a prerequisite for conducting preclinical pharmacokinetic and toxicokinetic studies in animals. globalresearchonline.netscispace.com These methods must be accurate, precise, selective, and reliable to ensure the integrity of the data generated. nih.govglobalresearchonline.netresearchgate.net The validation of such methods is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). globalresearchonline.netscispace.com

For N-cyclopropyl-2-(piperidin-1-yl)acetamide, a typical bioanalytical method would be based on LC-MS/MS due to its superior sensitivity and selectivity in complex biological matrices like plasma. nih.govnih.govresearchgate.net The method development process involves optimizing the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions, and mass spectrometric parameters to achieve the desired performance characteristics. nih.govlih.lu

The validation of the bioanalytical method would include the assessment of several key parameters, as outlined in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. globalresearchonline.net | No significant interference at the retention time of the analyte and internal standard. |

| Accuracy | The closeness of the determined value to the nominal or known true value. nih.gov | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). globalresearchonline.net |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.gov | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). globalresearchonline.net |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration. |

Future Research Directions and Translational Perspectives for N Cyclopropyl 2 Piperidin 1 Yl Acetamide

Development of N-cyclopropyl-2-(piperidin-1-yl)acetamide as a Chemical Probe

Currently, there is no published research on the development or use of N-cyclopropyl-2-(piperidin-1-yl)acetamide as a chemical probe. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. The development of this compound as a probe would first require the identification of a specific biological target.

Future research in this area would involve several key steps:

Target Identification: Screening N-cyclopropyl-2-(piperidin-1-yl)acetamide against a panel of biological targets (e.g., enzymes, receptors, ion channels) to identify any specific and potent interactions.

Affinity and Selectivity Profiling: Once a target is identified, further assays would be needed to quantify the compound's binding affinity and its selectivity over other related and unrelated targets.

Mechanism of Action Studies: Elucidating how the compound interacts with its target (e.g., as an inhibitor, agonist, or antagonist) would be crucial for its utility as a probe.

Without this foundational data, its potential as a chemical probe remains purely speculative.

Exploration of Novel Therapeutic Indications based on Pre-clinical Findings

There are no pre-clinical findings for N-cyclopropyl-2-(piperidin-1-yl)acetamide in the public domain. Therefore, no therapeutic indications can be proposed based on existing evidence. The piperidine (B6355638) and acetamide (B32628) moieties are present in a wide range of biologically active compounds, from analgesics to antipsychotics, making it difficult to predict a specific therapeutic area without experimental data.

A hypothetical pre-clinical research plan would include:

In Vitro Assays: Broad screening to determine the compound's activity in various disease models, such as cancer cell lines, neuronal cultures, or inflammatory assays.

In Vivo Studies: Should any promising in vitro activity be observed, studies in animal models would be necessary to assess efficacy and pharmacokinetics.

Until such studies are conducted and published, any discussion of therapeutic indications for this compound is unfounded.

Strategies for Enhancing Selectivity and Potency of Analogues

As the biological targets, potency, and selectivity of N-cyclopropyl-2-(piperidin-1-yl)acetamide are unknown, strategies for its enhancement cannot be specifically defined. However, general medicinal chemistry principles can be applied to generate analogues for future structure-activity relationship (SAR) studies.

| Modification Site | Potential Modification | Rationale |

|---|---|---|

| Cyclopropyl (B3062369) Group | Replacement with other small alkyl or cycloalkyl groups | To probe the size and nature of the binding pocket. |

| Piperidine Ring | Substitution at various positions (e.g., 2, 3, or 4-positions) | To explore new interactions with the target and improve selectivity. |

| Acetamide Linker | Varying the linker length or replacing it with other functional groups (e.g., sulfonamide, ester) | To alter the compound's conformational flexibility and physicochemical properties. |

These strategies would be essential to systematically explore the chemical space around the parent molecule once a biological activity is identified.

Integration of Omics Data with Compound Activity

The integration of omics data (e.g., genomics, proteomics, metabolomics) with a compound's activity is a powerful tool in modern drug discovery to understand its mechanism of action and identify biomarkers. Since there is no available activity data for N-cyclopropyl-2-(piperidin-1-yl)acetamide, this approach is not currently applicable.

In a future research context, should the compound show a cellular phenotype (e.g., anti-proliferative effects), the following omics studies could be envisioned:

Transcriptomics (RNA-seq): To identify changes in gene expression in response to compound treatment, offering clues about the pathways being modulated.

Proteomics: To analyze changes in protein levels or post-translational modifications, which can help in identifying the direct or indirect targets of the compound.

Metabolomics: To assess how the compound alters cellular metabolism, which is particularly relevant for diseases like cancer or metabolic disorders.

Potential for Combination Therapies with N-cyclopropyl-2-(piperidin-1-yl)acetamide Derivatives

The potential for using a compound in a combination therapy regimen is contingent on having a well-understood mechanism of action and a defined therapeutic indication. As N-cyclopropyl-2-(piperidin-1-yl)acetamide lacks both, any discussion of combination therapies is premature.

Should future research establish a clear biological effect, the rationale for combination therapies would depend on the specific findings. For instance, if a derivative is found to be a non-toxic agent that weakly inhibits a cancer-related pathway, it might be tested in combination with a standard-of-care cytotoxic agent to look for synergistic effects.

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-2-(piperidin-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed. For example:

- Step 1 : Prepare the piperidine core via reductive amination or alkylation of piperidine derivatives.

- Step 2 : Introduce the cyclopropyl group via cyclopropanation using reagents like diazomethane or Simmons-Smith reagents under controlled conditions .

- Step 3 : Coupling reactions (e.g., Suzuki or Stille) can attach acetamide moieties.

Optimization involves adjusting solvent polarity (e.g., acetone for nucleophilic substitution), temperature (60–100°C for cross-coupling), and catalyst systems (e.g., Pd(dppf)Cl₂ for boron-containing intermediates) .

Q. How can structural characterization of N-cyclopropyl-2-(piperidin-1-yl)acetamide be performed to confirm purity and identity?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, piperidine N–CH₂ at δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 289 for derivatives) .

- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and cyclopropane C–H bends (~1000 cm⁻¹).

Example :

Compound 3u (N-cyclopropyl-2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetamide) showed ¹H NMR peaks at δ 1.2–1.4 ppm (cyclopropyl) and δ 7.2–7.8 ppm (aromatic protons) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for N-cyclopropyl-2-(piperidin-1-yl)acetamide derivatives?

- Methodological Answer :

- Dose-Response Studies : Validate activity thresholds (e.g., IC₅₀ values) across multiple assays. For example, a derivative showed IC₅₀ = 158 µM against Protein Arginine N-Methyltransferase 3 .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenol vs. thiophene) on target binding .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets like ROR-γ receptors .

Key Consideration :

Discrepancies may arise from assay conditions (e.g., dioxane/water solvent ratios affecting solubility) or impurities in intermediates .

Q. How can computational methods predict the pharmacokinetic properties of N-cyclopropyl-2-(piperidin-1-yl)acetamide?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration.

- Molecular Dynamics (MD) Simulations : Assess stability in physiological environments (e.g., solvation in water/ethanol mixtures).

- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Example :

Derivatives with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) showed enhanced solubility, critical for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.